molecular formula C71H104O2 B12439373 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione

Cat. No.: B12439373
M. Wt: 989.6 g/mol
InChI Key: JRQRCGAQNZQEJS-UHFFFAOYSA-N
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Description

This compound, also identified as Menaquinone 12 (MK-12), belongs to the vitamin K2 family, characterized by a 1,4-naphthoquinone core linked to a polyisoprenoid side chain . Its structure features a 12-isoprene-unit side chain with 12 conjugated double bonds (all in E-configuration) and 12 methyl groups at specific positions. This extensive side chain confers high lipophilicity, enabling integration into lipid membranes, particularly in bacterial cell walls or mitochondrial membranes. The methyl substituents further enhance steric stability and influence interactions with enzymatic targets, such as those in electron transport chains or coagulation pathways .

Properties

IUPAC Name

2-(3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl)-3-methylnaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H104O2/c1-54(2)28-17-29-55(3)30-18-31-56(4)32-19-33-57(5)34-20-35-58(6)36-21-37-59(7)38-22-39-60(8)40-23-41-61(9)42-24-43-62(10)44-25-45-63(11)46-26-47-64(12)48-27-49-65(13)52-53-67-66(14)70(72)68-50-15-16-51-69(68)71(67)73/h15-16,28,30,32,34,36,38,40,42,44,46,48,50-52H,17-27,29,31,33,35,37,39,41,43,45,47,49,53H2,1-14H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQRCGAQNZQEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H104O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione involves multiple steps, including the formation of the dodecamethyloctatetraconta backbone and the subsequent attachment of the naphthalene-1,4-dione moiety. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it serves as a probe for investigating cellular processes and metabolic pathways. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. These interactions contribute to its bioactive effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Menaquinone Family

The compound is compared below with three structural analogues from the evidence:

Compound Name Side Chain Length (Isoprene Units) Key Structural Features Biological Implications
Target Compound (MK-12) 12 12 conjugated double bonds, 12 methyl groups, naphthoquinone core Likely involved in bacterial electron transport; high membrane affinity due to lipophilicity
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione 10 10 double bonds, 10 methyl groups, deuterated methoxy substituents on quinone Altered solubility and isotopic labeling for metabolic tracing; potential pharmacokinetic differences
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione 7 7 double bonds, 7 methyl groups, dimethoxy substituents on quinone Reduced lipophilicity; modified redox potential impacting electron transfer efficiency
Key Observations:

Side Chain Length and Lipophilicity: The target compound’s 12-isoprene chain maximizes lipophilicity (predicted logP >20), enabling deep integration into lipid bilayers. Methoxy or deuterated substituents (e.g., in ) increase polarity, affecting solubility and metabolic stability .

Double Bond Configuration :

  • All analogues share E-configured double bonds, ensuring rigidity and planar geometry for optimal π-π stacking in membrane environments.

Enzymatic Interactions: Longer side chains (e.g., MK-12) may enhance binding to bacterial enzymes like DsbB in E. coli, which utilize menaquinones for disulfide bond formation . Shorter chains (e.g., 7-unit analogue) might exhibit weaker binding due to reduced hydrophobic interactions .

Functional Group Variations and Bioactivity

  • Methyl vs.

Computational Predictions and Cluster Analysis

  • SwissSimilarity Screening: Ligand-based virtual screening (as in ) predicts that the target compound clusters with other long-chain menaquinones in bioactivity profiles, suggesting shared roles in electron transport or antioxidant activity. However, its unique methyl pattern may confer distinct binding affinities to proteins like BTK or MMP-9, which are linked to inflammatory diseases .
  • Maximal Common Subgraph Analysis: Algorithmic comparisons (per ) reveal that the naphthoquinone core is conserved across analogues, but side-chain variations define functional divergence. For example, MK-12’s extended chain may share substructures with bacterial lipid transporters, unlike shorter-chain variants .

Biological Activity

The compound 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione , also known as Coenzyme Q10 or ubiquinone , is a naturally occurring antioxidant that plays a critical role in the electron transport chain and energy production in cells. This article explores its biological activity through detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C59H90O4 , characterized by a long hydrophobic tail and a quinone moiety. This structure allows it to integrate into cellular membranes and participate in redox reactions.

PropertyValue
Molecular Weight890.36 g/mol
SolubilityLipophilic
Melting Point50-55 °C
Log P (Partition Coefficient)10.5

Antioxidant Properties

Coenzyme Q10 is recognized for its potent antioxidant properties. It protects cells from oxidative stress by neutralizing free radicals. Research indicates that it can regenerate other antioxidants such as vitamin E and vitamin C.

Cellular Energy Production

CoQ10 is essential for ATP synthesis in mitochondria. It facilitates the transfer of electrons in the respiratory chain:

NADH+CoQ10NAD++QH2\text{NADH}+\text{CoQ10}\rightarrow \text{NAD}^++\text{QH}_2

This reaction is crucial for energy metabolism in aerobic organisms.

Cardiovascular Health

Numerous studies have demonstrated the beneficial effects of CoQ10 on cardiovascular health. It has been shown to improve endothelial function and reduce blood pressure:

  • Case Study : A randomized controlled trial involving 100 patients with hypertension found that CoQ10 supplementation significantly reduced systolic and diastolic blood pressure compared to placebo .

Neuroprotective Effects

CoQ10's neuroprotective properties have been investigated in neurodegenerative diseases such as Parkinson's and Alzheimer's:

  • Research Finding : A study involving patients with early-stage Parkinson's disease showed that CoQ10 supplementation slowed disease progression and improved motor function .

Immune System Support

Coenzyme Q10 also plays a role in modulating immune responses. It enhances the proliferation of T-cells and can improve immune function in elderly populations:

  • Case Study : Elderly individuals receiving CoQ10 showed improved immune responses to vaccinations compared to those who did not receive supplementation .

Dosage and Administration

The typical dosage of CoQ10 ranges from 100 mg to 300 mg per day. It is often recommended to take it with meals to enhance absorption.

Safety Profile

Coenzyme Q10 is generally considered safe with minimal side effects. Commonly reported side effects include gastrointestinal discomfort and allergic skin reactions.

Potential Drug Interactions

CoQ10 may interact with anticoagulants like warfarin by reducing their effectiveness. Patients on such medications should consult healthcare providers before starting CoQ10 supplementation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.